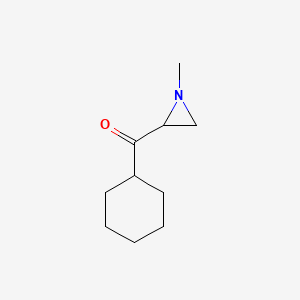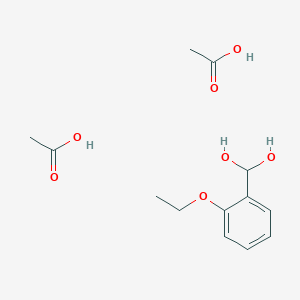
3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a nitro group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The amino group is introduced via amination reactions, often using ammonia or amines under suitable conditions.
Fluorination: The fluorophenyl group is introduced through fluorination reactions, which may involve the use of fluorinating agents such as fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, amination, and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Diamino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-Amino-4-(2-bromophenyl)-6-nitroquinolin-2(1H)-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
3-Amino-4-(2-methylphenyl)-6-nitroquinolin-2(1H)-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug development.
Properties
CAS No. |
63190-12-5 |
|---|---|
Molecular Formula |
C15H10FN3O3 |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
3-amino-4-(2-fluorophenyl)-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10FN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20) |
InChI Key |
NKRWYCZGMSJJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)

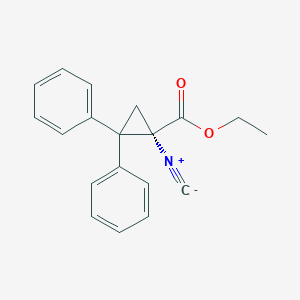

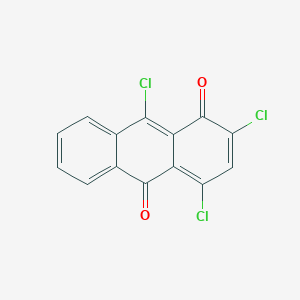

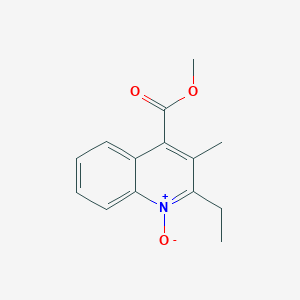
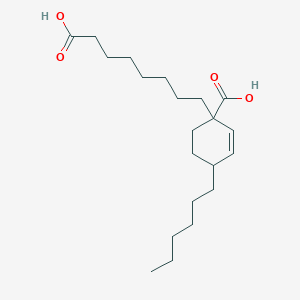
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
